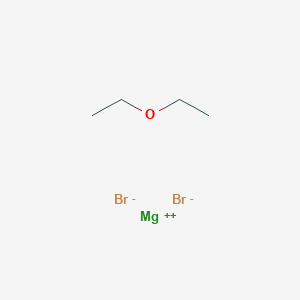

Magnesium bromide ethyl etherate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;ethoxyethane;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKUKYUQJUUNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC.[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451814 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium bromide diethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29858-07-9 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of anhydrous Magnesium bromide ethyl etherate

An In-depth Technical Guide to the Synthesis of Anhydrous Magnesium Bromide Ethyl Etherate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous this compound (MgBr₂·O(C₂H₅)₂) is a versatile and important reagent in organic synthesis. It serves as a potent Lewis acid and is a crucial component in the preparation of Grignard reagents, which are fundamental for the formation of carbon-carbon bonds.[1][2] Its ability to stabilize reactive intermediates makes it invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the synthesis of anhydrous this compound, detailing experimental protocols, quantitative data, and key chemical pathways.

Core Synthesis Methodologies

The preparation of anhydrous this compound primarily involves the reaction of magnesium metal with a bromine source in anhydrous diethyl ether. The stringent exclusion of water is critical, as even trace amounts can react with the product and significantly lower the yield.[1] All glassware should be thoroughly dried, and anhydrous solvents must be used.[1]

Two principal methods are commonly employed for the synthesis:

-

Reaction with 1,2-Dibromoethane (B42909): This is a widely used and effective method that involves the reaction of magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether.[3]

-

Reaction with Elemental Bromine: This alternative method utilizes the direct reaction of magnesium with liquid bromine in anhydrous diethyl ether.[4] While effective, this method requires cautious handling of the highly corrosive and reactive liquid bromine.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthesis methods.

| Parameter | Method 1: 1,2-Dibromoethane | Method 2: Elemental Bromine |

| Magnesium (Mg) | 0.88 g (36 mmol)[3] | 10 g (416 mmol)[4] |

| Bromine Source | 1,2-Dibromoethane[3] | Liquid Bromine (Br₂)[4] |

| Quantity of Bromine Source | 6.76 g (36 mmol)[3] | 15 mL[4] |

| Solvent | Anhydrous Diethyl Ether (Et₂O)[3] | Anhydrous Diethyl Ether (Et₂O)[4] |

| Solvent Volume | 80 mL[3] | 150 mL[4] |

| Reaction Conditions | Reflux[3] | Cooled below room temperature[4] |

| Reported Yield | Not explicitly stated for isolated etherate | 60-70%[4] |

Experimental Protocols

Method 1: Synthesis from 1,2-Dibromoethane

This protocol is adapted from a procedure for the in-situ preparation of magnesium bromide.[3]

Materials:

-

Magnesium turnings (0.88 g, 36 mmol)[3]

-

1,2-Dibromoethane (6.76 g, 36 mmol)[3]

-

Anhydrous diethyl ether (80 mL)[3]

-

Nitrogen gas supply

-

Round-bottom flask and reflux condenser (oven-dried)

Procedure:

-

Under a nitrogen atmosphere, place the magnesium turnings in an oven-dried round-bottom flask equipped with a reflux condenser.[3]

-

Add 80 mL of anhydrous diethyl ether to the flask.[3]

-

Slowly add the 1,2-dibromoethane to the stirred suspension of magnesium in diethyl ether.[3]

-

The reaction is initiated, and the mixture is brought to reflux to ensure the reaction goes to completion.[1]

-

The resulting solution of anhydrous magnesium bromide in diethyl ether can be used directly for subsequent reactions. For isolation, the excess magnesium can be filtered off, and the solvent can be removed under reduced pressure to yield the this compound complex as a solid.

Method 2: Synthesis from Elemental Bromine

This protocol is based on a described method for the preparation of the diethyl ether complex.[4]

Materials:

-

Magnesium turnings (10 g, 416 mmol)[4]

-

Liquid Bromine (15 mL)[4]

-

Anhydrous diethyl ether (150 mL)[4]

-

Apparatus for controlled gas introduction

-

Reaction vessel with cooling capabilities

Procedure:

-

Place the magnesium turnings in a suspension of 150 mL of anhydrous diethyl ether in a reaction vessel.[4]

-

While vigorously stirring and cooling the vessel to below room temperature, introduce gaseous bromine, generated from 15 mL of liquid bromine.[4]

-

After the reaction is complete, the resulting two-layer system is decanted or siphoned from the excess magnesium into a dry flask.[4]

-

Crystallization of the magnesium bromide tri-etherate complex is induced by cooling the solution to below 0°C.[4]

-

The supernatant liquid, which contains some impurities, is decanted.[4]

-

The crystals can be further purified by washing with cold anhydrous benzene (B151609) and then dried in vacuo to yield the final product.[4]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound from magnesium and 1,2-dibromoethane.

Caption: Reaction scheme for the synthesis of MgBr₂·O(C₂H₅)₂.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of anhydrous this compound.

Caption: General workflow for the synthesis of anhydrous MgBr₂·O(C₂H₅)₂.

Safety and Handling

-

Anhydrous Conditions: The synthesis must be carried out under strictly anhydrous conditions, as this compound is moisture-sensitive.[5]

-

Flammability: Diethyl ether is highly flammable, and the final product is a flammable solid.[6] Appropriate precautions must be taken to avoid ignition sources.

-

Corrosive Reagents: When using liquid bromine, extreme caution is necessary due to its corrosive and toxic nature.[1] The reaction should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of anhydrous this compound is a fundamental procedure in synthetic organic chemistry. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers, scientists, and drug development professionals can reliably prepare this essential reagent for a wide range of applications. The choice between the 1,2-dibromoethane and elemental bromine methods will depend on the specific requirements of the subsequent reactions and the available laboratory facilities.

References

- 1. This compound | 29858-07-9 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis routes of Magnesium bromide [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Magnesium bromide diethyl etherate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of magnesium bromide diethyl etherate (MgBr₂·OEt₂). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's key characteristics, safe handling procedures, and its versatile applications as a Lewis acid catalyst.

Physical Properties

Magnesium bromide diethyl etherate is a coordination complex of magnesium bromide and diethyl ether. It is commercially available and widely used in organic chemistry. The physical properties are summarized in the table below. It is important to note that some physical properties, such as the melting point, have varying values reported in the literature, which may be attributed to the presence of impurities or different measurement conditions.

Table 1: Physical and Chemical Properties of MgBr₂·OEt₂

| Property | Value | References |

| Chemical Formula | C₄H₁₀Br₂MgO | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Appearance | White to off-white or grey powder or crystals.[1] | [1] |

| Melting Point | 165 °C[2], >300 °C[3] | [2][3] |

| Boiling Point | 33.2 °C at 760 mmHg (likely refers to the diethyl ether component) | |

| Flash Point | 35 °C (95 °F) | [3][4] |

| Solubility | Soluble in benzene (B151609) and diethyl ether.[5] Hydrolyzes in water.[4] Addition of benzene can increase its solubility in diethyl ether.[5] | [4][5] |

| Stability | Moisture sensitive.[4] Flammable solid.[4] | [4] |

Chemical Properties and Reactivity

MgBr₂·OEt₂ is a versatile reagent in organic synthesis, primarily functioning as a Lewis acid. Its utility stems from the electron-deficient magnesium center, which can coordinate to Lewis basic sites in organic molecules, thereby activating them towards nucleophilic attack or influencing the stereochemical outcome of a reaction.[1]

A key feature of MgBr₂·OEt₂ is its ability to act as a bidentate chelating agent.[1] This is particularly significant in reactions involving substrates with multiple Lewis basic sites, such as α- or β-alkoxy carbonyl compounds. By forming a rigid chelate, MgBr₂·OEt₂ can lock the substrate in a specific conformation, leading to high levels of stereocontrol.[2] This chelation control is a powerful tool for asymmetric synthesis.

Key Chemical Applications:

-

Lewis Acid Catalysis: MgBr₂·OEt₂ catalyzes a wide range of reactions, including Diels-Alder reactions, aldol (B89426) condensations, and Knoevenagel condensations.[2] In these reactions, it activates the electrophile (e.g., the carbonyl group or the dienophile) towards attack by the nucleophile.[1]

-

Chelation-Controlled Stereoselection: Its ability to form stable chelates is exploited in diastereoselective reactions, such as the aldol reaction between chiral aldehydes and silyl (B83357) enol ethers.[2] The chelation enforces a specific transition state geometry, leading to the preferential formation of one diastereomer.

-

Rearrangement Reactions: The oxophilic nature of the magnesium ion facilitates rearrangement reactions where polarization of a carbon-oxygen bond is the initiating step, such as the conversion of epoxides to aldehydes.[3]

-

Deprotection Reactions: The MgBr₂·OEt₂-Me₂S system is effective for the mild and chemoselective deprotection of p-methoxybenzyl (PMB) ethers.[4] It also facilitates the deprotection of other protecting groups like SEM ethers under mild conditions.[2][3]

-

Grignard Reagent Modification: While not a Grignard reagent itself, it is often used in conjunction with them to modify reactivity and selectivity.

Experimental Protocols

Synthesis of Magnesium Bromide Diethyl Etherate

A common and straightforward method for the preparation of MgBr₂·OEt₂ involves the reaction of magnesium turnings with 1,2-dibromoethane (B42909) in anhydrous diethyl ether.[3]

Materials:

-

Magnesium turnings (slight excess)

-

1,2-dibromoethane

-

Anhydrous diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a slight excess of magnesium turnings.

-

Under a nitrogen atmosphere, add anhydrous diethyl ether to cover the magnesium turnings.

-

Slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the initial exothermic reaction subsides, the mixture can be gently refluxed to ensure complete reaction.

-

The resulting solution of MgBr₂·OEt₂ can be used directly or the solid can be isolated by crystallization.[6]

Handling and Storage

MgBr₂·OEt₂ is a moisture-sensitive and flammable solid and should be handled with appropriate safety precautions.[4]

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Use spark-proof tools and avoid sources of ignition.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.[4][9] The solid can be stored in a vacuum desiccator for extended periods without loss of activity.[3] Solutions in diethyl ether can be stored at room temperature for several months.[3]

General Protocol for a MgBr₂·OEt₂-Catalyzed Reaction (Ene-Reaction Example)

The following is a general procedure for an ene-reaction catalyzed by MgBr₂·OEt₂, based on a literature precedent.[10]

Materials:

-

Substrate (e.g., 2-methyl-3-(5-oxo-2,5-dihydrofuran-2-yl) propanal)

-

MgBr₂·OEt₂ (1.3 equivalents)

-

Dry dichloromethane (B109758) (DCM)

-

Water

-

Saturated aqueous sodium hydrogen carbonate

Procedure:

-

Dissolve the substrate in dry dichloromethane in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add MgBr₂·OEt₂ to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with cold saturated aqueous sodium hydrogen carbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Chelation-Controlled Aldol Reaction

The following diagram illustrates the proposed mechanism for a MgBr₂·OEt₂-mediated aldol reaction, highlighting the role of chelation in achieving stereocontrol. The magnesium ion coordinates to both the aldehyde and the silyl enol ether, forming a rigid six-membered cyclic transition state.[2]

Caption: Chelation-controlled aldol reaction mechanism.

Experimental Workflow for a MgBr₂·OEt₂-Catalyzed Reaction

This diagram outlines a typical experimental workflow for a reaction utilizing MgBr₂·OEt₂ as a catalyst.

References

- 1. Magnesium bromide ethyl etherate | 29858-07-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Magnesium bromide diethyl etherate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Organosynthetic & Organometallic Chemistry: Prepartion of magnesium bromide diethyl etherate solution [tvv2008.blogspot.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Crystal Structure of Magnesium Bromide Ethyl Etherate Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the magnesium bromide ethyl etherate complex. The document focuses on the polymeric structure of the mono-etherate, [(Et₂O)Mg(μ-Br)₂]∞, presenting key crystallographic data, a detailed experimental protocol for its synthesis and crystallization, and a visualization of the structural determination workflow. This information is crucial for understanding the solid-state behavior of this important Lewis acid, which is widely used in organic synthesis and relevant to drug development processes.

Introduction

Magnesium bromide diethyl etherate (MgBr₂·OEt₂) is a versatile and commercially available reagent frequently employed as a Lewis acid in a variety of organic transformations. Its efficacy and stereochemical control in reactions are intrinsically linked to its coordination chemistry. While often used in solution, the solid-state structure of the complex provides fundamental insights into the coordination preferences of the magnesium ion. X-ray diffraction studies have revealed that the mono-diethyl etherate of magnesium bromide does not exist as a simple monomeric species in the solid state. Instead, it forms a polymeric chain of five-coordinate magnesium centers.[1] This guide delves into the specifics of this unique crystalline structure.

Crystal Structure and Quantitative Data

The crystal structure of magnesium bromide mono-diethyl etherate, systematically named catena-poly[[[(diethyl ether)magnesium]-di-μ-bromido]], reveals a polymeric chain. In this structure, the magnesium centers are five-coordinate and adopt a trigonal bipyramidal geometry. These trigonal bipyramids are linked into infinite chains through two shared bridging bromine atoms.[1]

The key quantitative data from the single-crystal X-ray diffraction study are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₄H₁₀Br₂MgO |

| Formula Weight | 258.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.900(15) Å, b = 8.192(10) Å, c = 14.48(3) Å |

| α = 90°, β = 100.2(2)°, γ = 90° | |

| Unit Cell Volume | 804.1 ų |

| Z (Formula units per cell) | 4 |

| Calculated Density | 2.132 g/cm³ |

| Temperature | 200 K |

| Final R-indices | R1 = 0.0540, wR2 = 0.1100 (for F > 4σ(F)) |

Table 1: Crystallographic data for [(Et₂O)Mg(μ-Br)₂]∞.

Selected Bond Lengths and Angles:

The coordination environment around the magnesium atom is distorted from an ideal trigonal bipyramidal geometry.

| Bond | Length (pm) | Angle | Degree (°) |

| Mg1-Br1 | 252.7(3) | Br1-Mg1-Br2 | 119.56(10) |

| Mg1-Br2 | 252.5(2) | Br1-Mg1-O1 | 124.6(2) |

| Mg1-Br1A | 267.6(2) | Br2-Mg1-O1 | 115.8(2) |

| Mg1-Br2B | 268.0(2) | O1-Mg1-Br1A | 89.71(19) |

| Mg1-O1 | 199.5(6) | O1-Mg1-Br2B | 88.90(18) |

| Br1A-Mg1-Br2B | 178.59(10) |

Table 2: Selected interatomic distances and angles for the coordination sphere of magnesium in [(Et₂O)Mg(μ-Br)₂]∞.[2] (Symmetry codes: A: -x, -y+1, -z+1; B: x, y, z)

Experimental Protocols

3.1 Synthesis of Magnesium Bromide Diethyl Etherate Solution

A standard and reliable method for the preparation of a magnesium bromide diethyl etherate solution involves the reaction of magnesium metal with 1,2-dibromoethane (B42909) in anhydrous diethyl ether.[3]

-

Materials: Magnesium turnings, 1,2-dibromoethane, anhydrous diethyl ether.

-

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

To a flask containing magnesium turnings (a slight excess), add anhydrous diethyl ether under an inert atmosphere.

-

Slowly add 1,2-dibromoethane to the stirred suspension. The reaction is exothermic and will initiate, leading to the formation of ethene gas and magnesium bromide.

-

The reaction mixture is typically refluxed to ensure complete consumption of the magnesium.

-

The resulting solution of magnesium bromide diethyl etherate can be used directly or the complex can be isolated.

-

3.2 Crystallization of Polymeric [(Et₂O)Mg(μ-Br)₂]∞

Single crystals of the polymeric magnesium bromide mono-diethyl etherate have been successfully obtained by crystallization from a mixed solvent system.[4] The original discovery of this crystalline form was as a by-product from a reaction mixture containing mesitylene (B46885) magnesium bromide and an amine-stabilized AlCl solution.[1]

-

Materials: Solution of magnesium bromide in diethyl ether, anhydrous toluene (B28343).

-

Procedure:

-

Prepare a concentrated solution of magnesium bromide in diethyl ether as described in section 3.1.

-

Carefully layer the diethyl ether solution with anhydrous toluene.

-

Alternatively, dissolve the isolated solid MgBr₂·OEt₂ in a minimum amount of diethyl ether and add toluene to induce crystallization.

-

Allow the solution to stand undisturbed. Over time, slow diffusion of the solvents will lead to the formation of single crystals suitable for X-ray diffraction.

-

Workflow and Visualization

The logical flow from synthesis to structural elucidation of the this compound complex is depicted in the following diagram.

Caption: Synthesis and analysis workflow.

This diagram illustrates the sequential process, starting from the raw materials for the synthesis of the magnesium bromide etherate solution, followed by the crystallization procedure, and culminating in the determination of the final polymeric crystal structure through X-ray diffraction analysis.

References

Solubility Profile of Magnesium Bromide Ethyl Etherate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bromide ethyl etherate (MgBr₂·O(C₂H₅)₂) is a versatile and widely utilized reagent in organic synthesis, most notably as a Lewis acid and a precursor in the formation of Grignar-like reagents. Its efficacy in a multitude of chemical transformations is intrinsically linked to its solubility and behavior in organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, presents available quantitative data, and outlines a detailed experimental protocol for solubility determination.

Qualitative Solubility Overview

This compound is a coordination complex formed between magnesium bromide and diethyl ether.[1] This complexation enhances its solubility in non-aqueous environments.[1] It is generally soluble in several common organic solvents, a property crucial for its application in various reactions. Solvents known to effectively dissolve this compound include diethyl ether, tetrahydrofuran (B95107) (THF), benzene, and toluene. The coordination of ether molecules to the magnesium center plays a significant role in its ability to dissolve in these media.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively tabulated in readily accessible literature. However, specific observations and data points have been reported, which are summarized below. It is important to note that the solubility can be influenced by the purity of the compound and the anhydrous nature of the solvents.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility | Observations |

| Diethyl Ether (Et₂O) | Ambient | Forms two liquid layers | The lower layer contains approximately 39% by weight of MgBr₂. The upper layer contains about 3% by weight of MgBr₂.[2][3] |

| Diethyl Ether (Et₂O) / Benzene | 25 | 1.5 M | A clear solution can be prepared with a solvent ratio of approximately 27 mL Et₂O to 4 mL benzene.[2] |

| Tetrahydrofuran (THF) | Not Specified | Soluble | While specific quantitative data is not readily available, THF is a standard solvent for reactions involving MgBr₂·OEt₂, indicating good solubility. |

| Toluene | Not Specified | Soluble | Toluene can enhance the solubility of MgBr₂·OEt₂ in mixed solvent systems, particularly for high-concentration reactions. |

| Dichloromethane (CH₂Cl₂) | Not Specified | Soluble | Used as a solvent in reactions catalyzed by MgBr₂·OEt₂, implying sufficient solubility for catalytic purposes. |

Note: The solubility of anhydrous magnesium bromide (not the ethyl etherate complex) in diethyl ether has been reported as 2.52 g/100 g of solvent at 20°C.[4] This information is provided for context but does not represent the solubility of the etherate complex.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed for researchers who need to establish precise solubility limits for their specific applications and incorporates best practices for handling air- and moisture-sensitive compounds.

4.1 Materials and Equipment

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest (e.g., THF, toluene, dichloromethane)

-

Schlenk flasks or similar air-free glassware

-

Glovebox or Schlenk line for inert atmosphere operations

-

Constant temperature bath or incubator

-

Syringes and needles (oven-dried)

-

Inert gas (Argon or Nitrogen)

-

Analytical balance

-

Filtration apparatus suitable for air-sensitive materials (e.g., cannula with filter tip)

-

Volumetric flasks and pipettes (oven-dried)

-

Titration apparatus or other suitable analytical instrumentation (e.g., ICP-OES for magnesium analysis)

4.2 Procedure

-

Preparation of Saturated Solution:

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas), add an excess amount of this compound powder to a Schlenk flask.

-

Using a syringe, add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a pre-weighed, dry syringe, ensuring no solid particles are transferred. A cannula with a filter tip is recommended.

-

Dispense the collected solution into a pre-weighed, sealed container and record the weight of the solution.

-

-

Analysis of Solute Concentration:

-

The concentration of magnesium bromide in the collected sample can be determined by a suitable analytical method. A common method is titration.

-

Titration Method (Example):

-

Carefully quench the collected sample in a known volume of deionized water. Note that this hydrolysis can be exothermic.

-

The bromide concentration can be determined by argentometric titration (e.g., the Volhard method).[3]

-

Alternatively, the magnesium concentration can be determined by complexometric titration with EDTA.

-

-

From the determined concentration and the known volume and weight of the sample, the solubility can be calculated in various units (e.g., g/100 mL, mol/L).

-

4.3 Safety Precautions

-

This compound is moisture-sensitive and will hydrolyze in the presence of water.[1] All operations should be conducted under strictly anhydrous and inert conditions.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of MgBr₂·OEt₂.

Signaling Pathway for Solvent Interaction

The dissolution of this compound in a coordinating solvent involves the interaction of the solvent molecules with the magnesium center. This can be conceptualized as a signaling pathway where the solvent acts as a ligand.

Caption: Solvent coordination and dissolution of MgBr₂·OEt₂.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. While comprehensive quantitative data across a wide range of solvents is sparse, this guide provides the currently available information and a robust experimental protocol for its determination. The unique behavior in diethyl ether, forming a two-phase system, highlights the importance of careful solvent selection and preparation for achieving desired reaction conditions. Researchers are encouraged to determine the solubility in their specific solvent system to ensure reproducibility and optimize reaction outcomes.

References

Spectroscopic and Synthetic Profile of Magnesium Bromide Ethyl Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR and IR) of magnesium bromide ethyl etherate (MgBr₂·O(C₂H₅)₂), a versatile and widely utilized reagent in organic synthesis. Due to the compound's inherent reactivity and hygroscopic nature, this guide combines expected spectroscopic data with detailed experimental protocols for its synthesis and characterization, ensuring safe and effective handling for research and development applications.

Spectroscopic Data

The reactive nature of this compound presents challenges for spectroscopic analysis, particularly for Nuclear Magnetic Resonance (NMR). The presence of paramagnetic impurities can lead to significant peak broadening, and its high moisture sensitivity requires rigorous anhydrous conditions for sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Directly obtained, high-resolution NMR spectra of this compound are not commonly reported in the literature. However, the expected chemical shifts can be predicted based on the coordination of diethyl ether to the Lewis acidic magnesium center. This coordination leads to a downfield shift of the proton and carbon signals of the ether compared to the free solvent.[1][2]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |

| ¹H | -CH₂- (Methylene) | 3.5 - 4.0 | Quartet (q) | Downfield shift from free ether (~3.48 ppm) due to coordination with MgBr₂. |

| ¹H | -CH₃ (Methyl) | 1.2 - 1.5 | Triplet (t) | Downfield shift from free ether (~1.20 ppm). |

| ¹³C | -CH₂- (Methylene) | 66 - 70 | - | Downfield shift from free ether (~65.8 ppm). |

| ¹³C | -CH₃ (Methyl) | 15 - 18 | - | Downfield shift from free ether (~15.2 ppm). |

Note: Expected shifts are relative to a suitable internal standard in a dry, deuterated, non-coordinating solvent. Actual shifts may vary based on solvent, concentration, and the presence of impurities.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a more accessible method for characterizing this compound. The spectrum is typically acquired from a solid sample prepared as a mull. The key vibrational bands are associated with the coordinated diethyl ether molecule.[1][3]

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2980 - 2850 | C-H stretch (alkane) | Strong | Associated with the methyl and methylene (B1212753) groups of the ethyl etherate. |

| 1470 - 1440 | C-H bend (methylene) | Medium | Scissoring and bending vibrations of the -CH₂- groups. |

| 1380 - 1365 | C-H bend (methyl) | Medium | Symmetric bending ("umbrella" mode) of the -CH₃ groups. |

| 1150 - 1050 | C-O-C stretch (asymmetric) | Strong, Broad | This is a characteristic peak for ethers and is expected to be prominent.[1][2][4] |

| ~845 | C-O-C stretch (symmetric) | Medium-Weak | Often less intense than the asymmetric stretch.[3] |

Experimental Protocols

Caution: this compound and its synthesis precursors are moisture-sensitive and require handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and anhydrous solvents must be used.

Synthesis of this compound

This protocol describes the preparation of this compound from magnesium turnings and 1,2-dibromoethane (B42909) in anhydrous diethyl ether.[5]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a gas bubbler), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under vacuum and backfilled with an inert gas.

-

Reaction Initiation: Magnesium turnings (1.1 equivalents) are placed in the flask with a small crystal of iodine (to activate the magnesium surface). A small volume of anhydrous diethyl ether is added to cover the magnesium.

-

Addition of 1,2-Dibromoethane: 1,2-Dibromoethane (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Reaction Maintenance: The remainder of the 1,2-dibromoethane solution is added dropwise at a rate that maintains a steady reflux. The reaction mixture will turn cloudy and grey.

-

Completion and Isolation: After the addition is complete, the mixture is stirred at room temperature until all the magnesium has reacted. The resulting solution of this compound can be used directly or the solid can be isolated by filtration under inert atmosphere and washed with anhydrous diethyl ether. The solid product should be stored in a desiccator or glovebox.

NMR Sample Preparation (Inert Atmosphere)

-

Glovebox Method: Inside a glovebox, weigh 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.5 mL of a dry, deuterated, non-coordinating solvent (e.g., benzene-d₆ or toluene-d₈). Cap the NMR tube securely before removing it from the glovebox.

-

Schlenk Line Method: A J. Young NMR tube is attached to a Schlenk line via an adapter and subjected to several vacuum/inert gas cycles to ensure an inert atmosphere. The solid sample is added to the tube under a positive pressure of inert gas. The deuterated solvent is then transferred to the NMR tube via a cannula or a gas-tight syringe. The tube is then sealed with the J. Young valve.[6][7]

FTIR Sample Preparation (Mull)

-

Sample Grinding: In a dry environment (ideally a glovebox), grind a small amount (2-5 mg) of this compound into a fine powder using an agate mortar and pestle.[8][9]

-

Mulling: Add one to two drops of a mulling agent (e.g., Nujol - mineral oil) to the powdered sample. Grind the mixture until a uniform, translucent paste is formed.[8]

-

Sample Mounting: Apply a small amount of the mull onto one salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Data Acquisition: Mount the salt plates in the FTIR spectrometer and acquire the spectrum. A background spectrum of the mulling agent should also be taken and subtracted from the sample spectrum if necessary.

Visualizations

The following diagrams illustrate the key workflows associated with this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Nuances of a Key Grignard Reagent: A Technical Guide to Magnesium Bromide Ethyl Etherate

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the quality and consistent availability of reagents are paramount. Magnesium bromide ethyl etherate (MgBr₂·O(C₂H₅)₂), a crucial Grignard reagent, is no exception. This in-depth technical guide delves into its commercial availability, purity specifications, and the essential experimental protocols for its quality assessment, providing a comprehensive resource for its effective utilization in sensitive synthetic applications.

This compound is a widely used reagent in organic synthesis, valued for its role in forming carbon-carbon bonds and as a Lewis acid catalyst. Its efficacy is directly tied to its purity and handling. This guide aims to provide a clear and concise overview of these critical aspects.

Commercial Availability and Purity

This compound is readily available from several major chemical suppliers. The compound is typically offered in purities of 98% or 99%.[1][2] The physical appearance is generally a white to off-white powder.[1][2] Due to its moisture-sensitive nature, it is often packaged under an inert atmosphere, such as argon.

The following table summarizes the typical specifications and quantitative data available from commercial suppliers. It is important to note that batch-specific values are provided on the Certificate of Analysis (CoA) from the supplier.

| Parameter | Typical Specification | Method of Analysis |

| Purity (Assay) | ≥98% or ≥99% | Complexometric Titration |

| Magnesium (Mg) Content | 9.3 - 9.6% | Complexometric Titration |

| Appearance | White to off-white powder | Visual Inspection |

| Molecular Formula | MgBr₂·O(C₂H₅)₂ | - |

| Molecular Weight | 258.23 g/mol | - |

| CAS Number | 29858-07-9 | - |

Experimental Protocols for Quality Assessment

Accurate determination of the purity and impurity profile of this compound is critical for its successful application. The following are detailed methodologies for key quality control experiments.

Purity Assay by Complexometric Titration of Magnesium

This method determines the percentage of magnesium in the compound, which is a direct measure of its purity.

Principle: Magnesium ions (Mg²⁺) are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 10. Eriochrome Black T is used as an indicator, which forms a wine-red complex with magnesium ions. At the endpoint, EDTA, which forms a more stable complex with magnesium, displaces the indicator, resulting in a color change to blue.

Reagents and Equipment:

-

Standardized 0.05 M EDTA solution

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator (ground with NaCl)

-

Deionized water

-

Analytical balance

-

Burette, pipette, and Erlenmeyer flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of this compound in a glovebox or under an inert atmosphere to prevent moisture absorption.

-

Carefully transfer the sample to a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of deionized water to dissolve the sample.

-

Add 10 mL of pH 10 ammonia-ammonium chloride buffer.

-

Add a small amount (approximately 50 mg) of Eriochrome Black T indicator mixture. The solution should turn a wine-red color.

-

Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

Perform the titration in triplicate for accuracy.

Calculation: The percentage of magnesium can be calculated using the following formula:

% Mg = (V_EDTA × M_EDTA × MW_Mg) / (W_sample) × 100

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

MW_Mg = Molecular weight of Magnesium (24.305 g/mol )

-

W_sample = Weight of the sample (g)

Determination of Water Content by Karl Fischer Titration

Due to the hygroscopic nature of this compound, determining its water content is crucial.

Principle: The Karl Fischer titration is a coulometric or volumetric method that reacts iodine with water in the presence of sulfur dioxide and a base. The endpoint is detected electrochemically.

Reagents and Equipment:

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

-

Karl Fischer reagent

-

Airtight syringe or sample handling system for moisture-sensitive solids

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

-

Sample Introduction: In a glovebox or under an inert atmosphere, accurately weigh a sample of this compound.

-

Quickly and carefully transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the water content, usually in ppm or percentage.

-

Perform multiple determinations to ensure the reproducibility of the results.

Analysis of Halide Impurities by Ion Chromatography

This method can be used to quantify other halide impurities, such as chloride, that may be present.

Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected by a conductivity detector.

Reagents and Equipment:

-

Ion chromatograph with a conductivity detector

-

Anion-exchange column

-

Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)

-

Standard solutions of bromide and other halide ions of interest

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. The dissolution should be done in an inert atmosphere.

-

Filter the sample solution to remove any particulates.

-

Chromatographic Analysis: Inject a known volume of the sample solution into the ion chromatograph.

-

Run the analysis according to the established method parameters (e.g., eluent flow rate, column temperature).

-

Quantification: Identify and quantify the halide peaks by comparing their retention times and peak areas to those of the standard solutions.

Logical Workflow for Utilization

The following diagram illustrates the logical workflow from sourcing to the application of this compound in a research and development setting.

References

The Alchemist's Choice: A Technical Guide to Grignard Reagents versus Magnesium Bromide Ethyl Etherate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the precise control of chemical reactions is paramount. Organomagnesium compounds are indispensable tools for the construction of complex molecular architectures. This technical guide provides an in-depth comparison of two related, yet functionally distinct, magnesium-based reagents: Grignard reagents, exemplified by ethylmagnesium bromide, and magnesium bromide ethyl etherate. While both are pivotal in their own right, their applications diverge significantly based on their unique chemical properties. Grignard reagents are powerful nucleophiles and strong bases, essential for carbon-carbon bond formation. In contrast, this compound is primarily a Lewis acid, utilized to catalyze a variety of stereoselective reactions. This document will elucidate these differences through a detailed examination of their structure, reactivity, and applications, supplemented with quantitative data, experimental protocols, and mechanistic diagrams to guide the discerning researcher in their synthetic endeavors.

Core Chemical Identity and Properties

The fundamental difference between a Grignard reagent and this compound lies in the nature of the magnesium's bonding partners.

-

Grignard Reagents (R-MgX): These are organomagnesium halides, characterized by a direct carbon-magnesium bond.[1][2][3] This bond is highly polar covalent, with the carbon atom bearing a significant partial negative charge, rendering it a potent nucleophile and a strong base.[3][4][5] The general formula is R-Mg-X, where R is an alkyl or aryl group, and X is a halogen (commonly Br, Cl, or I).[1] In solution, particularly in etheric solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric RMgX, the dimeric (RMgX)₂, and the disproportionation products R₂Mg and MgX₂.[6] The solvent molecules play a crucial role in stabilizing the magnesium center through coordination.[6]

-

This compound (MgBr₂·O(C₂H₅)₂): This is a coordination complex of the inorganic salt magnesium bromide with diethyl ether.[7][8] It is not a Grignard reagent as it lacks a carbon-magnesium bond.[7][9] Instead, it functions as a Lewis acid, where the electron-deficient magnesium atom can accept electron pairs from other molecules, thereby activating them towards nucleophilic attack.[7][10] The ether molecules solvate the magnesium ion, enhancing its solubility and modulating its Lewis acidity.[7][8]

A summary of their core properties is presented in Table 1.

| Property | Grignard Reagent (e.g., Ethylmagnesium Bromide) | This compound |

| Chemical Formula | C₂H₅MgBr | MgBr₂·O(C₂H₅)₂ |

| Molecular Weight | 133.27 g/mol | 258.23 g/mol |

| Key Functional Feature | Nucleophilic carbon source (carbanion character), Strong base | Lewis acid |

| Nature of Mg Bond | C-Mg (polar covalent) | O-Mg (coordination) |

| Appearance | Typically a colorless to grey solution in ether | White to off-white powder or solid |

| Reactivity with Protic Solvents | Highly reactive, readily protonated | Sensitive to moisture, but primarily as a Lewis acid catalyst |

Table 1: Core Properties of Ethylmagnesium Bromide vs. This compound

Quantitative Data Summary

Solubility

The choice of solvent is critical for reactions involving magnesium reagents. Etheric solvents are essential for the formation and stability of Grignard reagents.[6] this compound also exhibits good solubility in many organic solvents.

| Solvent | Ethylmagnesium Bromide | Magnesium Bromide (anhydrous) |

| Diethyl Ether | Soluble | 2.52 g/100 g at 20°C[11] |

| Tetrahydrofuran (THF) | Soluble | Data not readily available |

| Ethanol | Reacts (protonolysis) | 15.1 g/100 g at 20°C[11] |

| Methanol | Reacts (protonolysis) | 27.9 g/100 g at 20°C[11] |

| Acetone | Reacts (addition to carbonyl) | 0.6 g/100 g at 20°C[11] |

| Acetonitrile | Reacts | 17 g/100 g at 25°C[11] |

| Water | Reacts violently | 101.1 g/100 g at 20°C[11] |

Table 2: Solubility of Ethylmagnesium Bromide and Anhydrous Magnesium Bromide in Common Organic Solvents. Note: The solubility of magnesium bromide is provided as a reference for the behavior of the inorganic salt component of the etherate complex. The etherate complex itself has enhanced solubility in less polar solvents compared to the anhydrous salt.

Stability

-

Grignard Reagents: These reagents are notoriously sensitive to moisture and air.[6] Exposure to water or other protic solvents leads to rapid protonolysis, destroying the reagent.[5] Ethereal solutions are relatively stable when stored under an inert atmosphere (e.g., nitrogen or argon).[6] However, prolonged storage can lead to decomposition. Side reactions such as Wurtz-type coupling can also occur.[12]

-

This compound: As a Lewis acid, it is also sensitive to moisture, which can hydrolyze the complex.[10] However, it is generally more stable to handle than Grignard reagents and can be stored as a solid in a desiccator for extended periods without significant loss of activity.[13]

Experimental Protocols

Preparation of Ethylmagnesium Bromide (a Grignard Reagent)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Apparatus Setup: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings and a small crystal of iodine in the flask.

-

Activation: Gently warm the flask with a heat gun under a slow stream of the inert gas to activate the magnesium surface. The iodine will sublime and coat the magnesium, and its color will fade as it reacts. Allow the flask to cool to room temperature.

-

Initiation: Add a small portion of a solution of bromoethane in the anhydrous ether solvent to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a water bath may be necessary.

-

Addition: Once the reaction has started, add the remaining bromoethane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control the reaction temperature if it becomes too vigorous.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey to brownish solution is the Grignard reagent.

Preparation of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Apparatus Setup: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings in the flask.

-

Reaction: Add a solution of 1,2-dibromoethane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is typically exothermic and will initiate readily.

-

Reflux: After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete reaction. The solution will contain the magnesium bromide diethyl etherate complex.

-

Isolation (Optional): The complex can be used in solution or isolated as a solid by removing the solvent under reduced pressure. The resulting white to off-white powder should be stored under anhydrous conditions.

Mechanistic Differences and Applications in Drug Development

The distinct chemical nature of Grignard reagents and this compound dictates their divergent roles in synthesis.

Grignard Reagents: The Nucleophilic Powerhouse

The primary application of Grignard reagents is the formation of new carbon-carbon bonds through nucleophilic addition to electrophilic centers, most notably carbonyl groups.[1][2][19][20]

Reaction with Carbonyls: Grignard reagents readily attack the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][19] This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

Figure 1: Grignard Reaction with a Carbonyl Compound. This diagram illustrates the two-step process of nucleophilic addition followed by protonation.

This compound: The Lewis Acid Catalyst

This compound excels as a mild Lewis acid catalyst, particularly in reactions where chelation control can influence stereoselectivity.[10][13][21][22]

Chelation-Controlled Reactions: In substrates containing multiple Lewis basic sites, such as α- or β-alkoxy carbonyl compounds, MgBr₂ can act as a bidentate chelating agent.[7][10] This locks the substrate into a rigid conformation, directing the approach of a nucleophile to one face of the molecule and thereby achieving high diastereoselectivity.[7][10] This is highly valuable in the synthesis of complex natural products and chiral drugs.

Figure 2: Role of MgBr₂·OEt₂ in Chelation Control. The Lewis acid coordinates to both the carbonyl and alkoxy oxygens, directing the nucleophilic attack.

Other Catalytic Applications: MgBr₂·OEt₂ is also employed in a range of other transformations, including:

-

Diels-Alder Reactions: It can activate dienophiles towards cycloaddition.[23]

-

Ene Reactions: It promotes intramolecular ene reactions to form cyclic compounds.[24]

-

Aldol (B89426) Reactions: It can activate both aldehydes and silyl enol ethers to facilitate highly diastereoselective aldol additions.[21][22]

-

Deprotection Reactions: It is used for the mild and chemoselective deprotection of certain protecting groups, such as p-methoxybenzyl (PMB) ethers.[13][23]

Logical Workflow for Reagent Selection

The choice between a Grignard reagent and this compound is dictated by the desired chemical transformation. The following logical workflow can guide this decision-making process.

Figure 3: Decision-Making Flowchart for Reagent Selection. This illustrates the logical steps to determine the appropriate magnesium-based reagent.

Conclusion

Grignard reagents and this compound are both valuable tools in the arsenal (B13267) of the synthetic chemist. However, their applications are fundamentally different and generally not interchangeable. Grignard reagents are indispensable for their role as potent carbon nucleophiles in the formation of carbon-carbon bonds, a critical step in the synthesis of countless pharmaceutical agents. In contrast, this compound serves as a mild and effective Lewis acid catalyst, enabling a range of stereoselective transformations through chelation control and electrophile activation. A thorough understanding of their distinct chemical personalities, as detailed in this guide, is essential for the rational design and successful execution of complex synthetic strategies in research and drug development.

References

- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. leah4sci.com [leah4sci.com]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 29858-07-9 | Benchchem [benchchem.com]

- 8. This compound (29858-07-9) for sale [vulcanchem.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. magnesium bromide [chemister.ru]

- 12. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 15. brainly.in [brainly.in]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis routes of Magnesium bromide [benchchem.com]

- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MAGNESIUM BROMIDE DIETHYL ETHERATE | 29858-07-9 [chemicalbook.com]

- 24. article.sapub.org [article.sapub.org]

The Critical Role of Diethyl Ether in the Stabilization and Reactivity of Magnesium Bromide Species: A Technical Guide

Introduction

In the realm of organometallic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation. Central to this reaction is the Grignard reagent, an organomagnesium halide (RMgX), which is almost invariably prepared and utilized in an ethereal solvent. Diethyl ether (Et₂O), in particular, is not merely an inert medium but an active and indispensable component that governs the formation, structure, stability, and reactivity of the magnesium bromide species involved. This technical guide provides an in-depth examination of the multifaceted role of diethyl ether in stabilizing magnesium bromide, with a focus on the fundamental coordination chemistry, its influence on the Schlenk equilibrium, and the practical implications for synthesis.

The Coordinating Role of Diethyl Ether

The primary function of diethyl ether in the context of Grignard reagents is its role as a Lewis base. The magnesium center in magnesium bromide (MgBr₂) and organomagnesium bromides (RMgBr) is electron-deficient and acts as a Lewis acid. The oxygen atoms in diethyl ether possess lone pairs of electrons, which they donate to the magnesium atom, forming a stable coordination complex.[1][2] This solvation process is crucial for several reasons:

-

Solubilization: The coordination of ether molecules solubilizes the otherwise insoluble organomagnesium species in the nonpolar solvent, allowing the reaction to occur in the homogeneous phase.[1]

-

Stabilization: The formation of the etherate complex significantly stabilizes the electron-deficient magnesium center.[1] This prevents the aggregation and decomposition of the highly reactive Grignard reagent.[1]

-

Structural Definition: The coordination dictates the geometry around the magnesium atom. In the solid state, for instance, ethylmagnesium bromide crystallizes as a discrete monomeric unit, C₂H₅MgBr·2(C₂H₅)₂O, where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and the oxygen atoms of two diethyl ether molecules.[3]

The interaction between diethyl ether and the magnesium center is a fundamental Lewis acid-base adduct formation.

Caption: Coordination of Diethyl Ether to a Grignard Reagent.

The Schlenk Equilibrium

Grignard reagents in diethyl ether solution are not simple monomeric species (RMgBr) but exist as a complex mixture of species governed by the Schlenk equilibrium.[1][4] This equilibrium involves the disproportionation of the organomagnesium bromide into a dialkylmagnesium species (R₂Mg) and magnesium bromide (MgBr₂).

2 RMgBr ⇌ R₂Mg + MgBr₂

Diethyl ether plays a critical role in mediating this equilibrium by solvating each of the magnesium-containing species.[4][5] The position of the equilibrium is influenced by the nature of the R group, the halogen, the concentration, and the temperature. The ether molecules stabilize all species involved, but the degree of solvation can differ, thereby shifting the equilibrium. For instance, cooling ethereal Grignard solutions can favor the formation of dimeric, bromine-bridged species like [(Et₂O)Mg(R)(μ-Br)]₂.[5] The addition of dioxane, which forms an insoluble complex with MgBr₂, is a common method to shift the equilibrium and isolate the R₂Mg species.[4]

Caption: The Schlenk Equilibrium in Diethyl Ether.

Quantitative Data on Etherate Complexes

Structural and thermodynamic studies have provided quantitative insight into the stabilization afforded by diethyl ether.

Structural Data

X-ray crystallography of ethylmagnesium bromide dietherate provides precise bond lengths and angles, confirming the tetrahedral coordination environment around the magnesium atom.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Mg-Br Bond Length | 2.48 (1) Å | [3] |

| Mg-C (ethyl) Length | 2.15 (2) Å | [3] |

| Mg-O (ether) Lengths | 2.03 (2) Å, 2.05 (2) Å | [3] |

| Br-Mg-C Angle | 125.0° | [3] |

| O-Mg-O Angle | 96.1° | [3] |

Table 1: Crystallographic Data for C₂H₅MgBr·2(C₂H₅)₂O.

Thermodynamic Data

Studies on the Schlenk equilibrium of cyclopentadienylmagnesium bromide derivatives in diethyl ether have allowed for the determination of thermodynamic parameters, quantifying the energetics of the ligand redistribution process.

| Parameter | Value | Reference |

| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ | [5] |

| Reaction Entropy (ΔS) | 60 J mol⁻¹ K⁻¹ | [5] |

Table 2: Thermodynamic Data for the Schlenk Equilibrium of [(Et₂O)Mg(CpTIPS)(μ‐Br)]₂ in Diethyl Ether.[5]

Role in Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. This is a surface reaction where diethyl ether plays a crucial role.[6] The mechanism is believed to involve single electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion which then fragments to an organic radical and a halide ion.[2] Diethyl ether facilitates this process by:

-

Cleaning the Magnesium Surface: Ether helps to remove passivating oxide layers from the magnesium turnings.

-

Solvating Intermediates: It stabilizes the radical and ionic intermediates formed on the magnesium surface.

-

Facilitating Desorption: The coordination of ether to the newly formed RMgBr species helps it desorb from the metal surface, exposing fresh magnesium for reaction.[6]

Caption: Experimental Workflow for Grignard Reagent Synthesis.

Experimental Protocol: Preparation of Phenylmagnesium Bromide

The following is a representative protocol for the laboratory-scale synthesis of a Grignard reagent, highlighting the critical use of anhydrous diethyl ether.

Objective: To prepare a solution of phenylmagnesium bromide in diethyl ether.

Materials:

-

Magnesium turnings (1.50 g, 61.7 mmol)

-

Bromobenzene (B47551) (6.5 mL, 9.7 g, 61.8 mmol)

-

Anhydrous diethyl ether (30 mL)

-

Iodine (one small crystal)

Equipment:

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Drying tube (filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Methodology:

-

Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water, which would quench the Grignard reagent. This is typically achieved by flame-drying under a stream of nitrogen or by oven-drying at >120°C overnight.[7][8][9]

-

Apparatus Assembly: Assemble the apparatus promptly after drying. The flask is equipped with a magnetic stir bar, the dropping funnel, and the reflux condenser, which is topped with the drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: Place the magnesium turnings and a single crystal of iodine (as an activator) into the reaction flask.[7]

-

Solution Preparation: In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 5 mL of the bromobenzene/ether solution from the dropping funnel to the magnesium turnings. The reaction is often initiated by gently warming the flask. The start of the reaction is indicated by the disappearance of the iodine color, the formation of turbidity, and spontaneous refluxing of the ether.[10]

-

Reagent Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction typically sustains the reflux without external heating.[7]

-

Completion: After the addition is complete, add the remaining 10 mL of anhydrous diethyl ether through the dropping funnel to rinse it. Continue to stir the mixture and, if necessary, heat gently to maintain reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[7]

-

Final Product: The resulting gray-to-brown, slightly cloudy solution is the Grignard reagent, phenylmagnesium bromide in diethyl ether, ready for use in subsequent reactions.

Conclusion

Diethyl ether is far more than a simple solvent in the chemistry of magnesium bromide and its organometallic derivatives. It is an essential ligand that stabilizes the electron-deficient magnesium center through Lewis acid-base coordination. This stabilization is fundamental to the successful formation, solubility, and controlled reactivity of Grignard reagents. By defining the structure of the magnesium species and mediating the complex Schlenk equilibrium, diethyl ether provides the specific chemical environment necessary for one of organic synthesis's most powerful tools to function effectively and reliably. Understanding this symbiotic relationship is critical for any researcher employing these indispensable reagents.

References

- 1. Magnesium bromide ethyl etherate | 29858-07-9 | Benchchem [benchchem.com]

- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Application Notes and Protocols: Magnesium Bromide Ethyl Etherate as a Catalyst in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of magnesium bromide ethyl etherate (MgBr₂·OEt₂) as a catalyst in Diels-Alder reactions. The information compiled herein is intended to guide researchers in leveraging this efficient and stereoselective Lewis acid catalyst for the synthesis of complex cyclic molecules.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction's efficiency and stereoselectivity can be significantly enhanced through catalysis. This compound (MgBr₂·OEt₂) has emerged as a versatile and effective Lewis acid catalyst for this transformation. Its primary role is to activate the dienophile, thereby accelerating the reaction and influencing the stereochemical outcome.[2][3] The chelating ability of the magnesium ion plays a crucial role in achieving high diastereoselectivity, often favoring the endo product.[4][5]

Mechanism of Catalysis

This compound functions as a Lewis acid, coordinating to the dienophile, typically to a carbonyl group or other Lewis basic site. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6] Furthermore, the magnesium ion can form a chelate with dienophiles containing multiple Lewis basic sites, locking the substrate in a rigid conformation. This structural constraint enhances the endo selectivity and facial diastereoselectivity of the cycloaddition.[4]

Caption: Lewis acid-catalyzed Diels-Alder reaction workflow.

Applications

The use of MgBr₂·OEt₂ as a catalyst is particularly advantageous in Diels-Alder reactions where high stereoselectivity is desired. It has been successfully employed in the synthesis of complex natural products and pharmaceutical intermediates. The addition of MgBr₂·OEt₂ has been shown to not only accelerate the reaction but also to promote high endo and diastereoselectivity.[4]

Quantitative Data

The following table summarizes representative data on the effect of MgBr₂·OEt₂ on the yield and diastereoselectivity of Diels-Alder reactions. The data is based on the work of Kashima et al. on the reaction of 2-(α,β-unsaturated)acyl-3-phenyl-l-menthopyrazoles with dienes, which highlights the enhanced stereochemical control imparted by the catalyst.[4]

| Diene | Dienophile | Catalyst | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |

| Cyclopentadiene (B3395910) | 2-Crotonyl-3-phenyl-l-menthopyrazole | None | 75 | 68 | [4] |

| Cyclopentadiene | 2-Crotonyl-3-phenyl-l-menthopyrazole | MgBr₂·OEt₂ | 85 | >95 | [4] |

| Isoprene | 2-Crotonyl-3-phenyl-l-menthopyrazole | None | 60 | 55 | [4] |

| Isoprene | 2-Crotonyl-3-phenyl-l-menthopyrazole | MgBr₂·OEt₂ | 78 | 92 | [4] |

Experimental Protocols

Below are two detailed protocols for conducting a Diels-Alder reaction using MgBr₂·OEt₂ as a catalyst. Protocol 1 describes a general procedure, while Protocol 2 is a more specific example for the reaction between cyclopentadiene and methyl acrylate (B77674).

Protocol 1: General Procedure for MgBr₂·OEt₂ Catalyzed Diels-Alder Reaction

This protocol provides a general methodology that can be adapted for various dienes and dienophiles.

Materials:

-

Diene

-

Dienophile

-

This compound (MgBr₂·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Argon or nitrogen gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Reaction Vessel: Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or by flame-drying. Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Addition of Reagents:

-

To the cooled flask, add the dienophile (1.0 equiv).

-

Dissolve the dienophile in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

-

Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

-

In a separate, dry flask, prepare a solution of this compound (1.0-1.2 equiv) in anhydrous DCM or a mixture of DCM and diethyl ether.

-

Slowly add the MgBr₂·OEt₂ solution to the stirred dienophile solution via syringe. Stir for 15-30 minutes to allow for complexation.

-

Add the diene (1.0-1.5 equiv) to the reaction mixture dropwise via syringe.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Diels-Alder adduct.

-

Caption: Experimental workflow for a catalyzed Diels-Alder reaction.

Protocol 2: Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

This protocol provides a specific example for the reaction of freshly cracked cyclopentadiene with methyl acrylate.

Materials:

-

Methyl acrylate

-

This compound (MgBr₂·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus for cracking dicyclopentadiene

-

Standard laboratory glassware

Procedure:

-

Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. Keep the cyclopentadiene cold (0 °C) to prevent dimerization.

-

Reaction Setup:

-

In a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 g, 11.6 mmol) in anhydrous DCM (20 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate dry flask, dissolve MgBr₂·OEt₂ (3.3 g, 12.8 mmol) in anhydrous DCM (10 mL).

-

Slowly add the MgBr₂·OEt₂ solution to the stirred methyl acrylate solution. Stir for 20 minutes.

-

Add freshly distilled cyclopentadiene (0.92 g, 13.9 mmol) dropwise to the reaction mixture.

-